Leuprolide-d5 Acetate

Catalog No.
S1804568
CAS No.
M.F
C₆₁H₈₃D₅N₁₆O₁₄
M. Wt
1274.48
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leuprolide-d5 Acetate

Product Name

Leuprolide-d5 Acetate

Molecular Formula

C₆₁H₈₃D₅N₁₆O₁₄

Molecular Weight

1274.48

Synonyms

6-D-Leucine-9-(N-ethyl-L-prolinamide)-10-deglycinamideluteinizing-d5 Acetate; Hormone-Releasing Factor (Pig) Acetate; A 43818-d5 Acetate; Abbott 43818-d5 Acetate; Leuprorelin-d5 Acetate; Lupron-d5 Acetate; Procren Depot-d5 Acetate; Procrin-d5 Acetate

Leuprolide-d5 Acetate is a synthetic analog of gonadotropin-releasing hormone, specifically designed for research and therapeutic applications. It is distinguished from its parent compound, leuprolide acetate, by the incorporation of five deuterium atoms, which enhances its stability and allows for more precise tracking in biological studies. The chemical structure of leuprolide-d5 acetate can be represented as:

C61H83N16O14D5\text{C}_{61}\text{H}_{83}\text{N}_{16}\text{O}_{14}\text{D}_5

This modification to the molecular structure not only affects its pharmacokinetics but also its metabolic pathways, making it a valuable tool in pharmacological research.

Typical of peptide analogs. It can be hydrolyzed by peptidases in biological systems, resulting in smaller inactive peptides. The primary metabolites include a pentapeptide and several tripeptides and dipeptides, which may further undergo catabolism. The presence of deuterium alters the kinetics of these reactions, potentially leading to slower degradation compared to non-deuterated forms .

As a potent agonist of gonadotropin-releasing hormone receptors, leuprolide-d5 acetate exhibits significant biological activity in modulating hormone levels. It initially stimulates the secretion of luteinizing hormone and follicle-stimulating hormone but leads to downregulation and suppression of these hormones upon continuous administration. This mechanism is utilized in the treatment of conditions such as prostate cancer, endometriosis, and precocious puberty . The deuterated form may offer advantages in terms of pharmacokinetic profiling due to its enhanced stability.

The synthesis of leuprolide-d5 acetate involves the incorporation of deuterium at specific positions within the peptide chain during the solid-phase peptide synthesis process. This method allows for precise control over the incorporation of deuterium while maintaining the integrity of the peptide structure. The synthesis typically follows these steps:

  • Solid-Phase Peptide Synthesis: The amino acids are sequentially added to a resin-bound support using standard coupling reagents.
  • Deuteration: Specific amino acids are synthesized with deuterated side chains or backbone modifications.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to obtain leuprolide-d5 acetate in high purity.

Leuprolide-d5 acetate is primarily used in research settings to study hormonal regulation and receptor interactions due to its unique isotopic labeling. Its applications include:

  • Pharmacokinetic Studies: Understanding drug metabolism and distribution through isotopic labeling.
  • Hormonal Regulation Research: Investigating the mechanisms of gonadotropin release and suppression.
  • Analytical Chemistry: Serving as a standard in mass spectrometry for quantifying leuprolide concentrations in biological samples.

Interaction studies involving leuprolide-d5 acetate focus on its binding affinity to gonadotropin-releasing hormone receptors and its effects on downstream signaling pathways. Research indicates that prolonged exposure leads to significant downregulation of receptor expression and hormonal output . Additionally, studies have explored potential drug-drug interactions, particularly with medications that affect hormonal pathways or metabolic enzymes.

Leuprolide-d5 acetate is part of a broader class of gonadotropin-releasing hormone analogs. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
Leuprolide AcetateNonapeptide with one D-amino acidWidely used for clinical applications
GoserelinDecapeptide analogLonger half-life; used in prostate cancer treatment
TriptorelinDecapeptide with structural modificationsOften used for treating endometriosis
BuserelinDecapeptide analogUsed primarily in veterinary medicine

Leuprolide-d5 acetate's uniqueness lies in its isotopic labeling, which allows for enhanced tracking and analysis in pharmacological studies compared to these other compounds.

Molecular Formula and Weight (C₆₁H₈₃D₅N₁₆O₁₄)

Leuprolide-d5 Acetate represents a deuterium-labeled analog of the synthetic gonadotropin-releasing hormone agonist leuprolide acetate [1]. The complete molecular formula is expressed as C₅₉H₇₉D₅N₁₆O₁₂ - x(C₂H₄O₂), where the peptide component contains the deuterium substitution and the acetate serves as the counterion [2] [3]. The molecular weight of the complete compound is calculated as 1214.45 + x(60.05) grams per mole, with the peptide component contributing 1214.45 grams per mole and each acetate unit adding 60.05 grams per mole [2] [3].

The monoisotopic mass has been determined to be 1213.66 Daltons, with the incorporation of five deuterium atoms specifically located within the ethyl group attached to the carboxy-terminal proline residue [1]. This isotopic labeling strategy results in the chemical designation (S)-N-(Ethyl-d5)-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide acetate [1].

Table 1: Molecular Formula and Weight Characteristics

PropertyValueSource
Molecular Formula (Complete)C₅₉H₇₉D₅N₁₆O₁₂ - x(C₂H₄O₂)LGC Standards [2] [3]
Molecular Formula (Peptide Component)C₅₉H₇₉D₅N₁₆O₁₂Derived [2] [3]
Molecular Formula (Acetate Component)C₂H₄O₂Standard acetate [2] [3]
Molecular Weight (Complete)1214.45 + x(60.05) g/molLGC Standards [2] [3]
Molecular Weight (Peptide Component)1214.45 g/molCalculated [2] [3]
Molecular Weight (Acetate Component)60.05 g/molStandard acetate [2] [3]
Monoisotopic Mass1213.66 DaSynZeal [1]
Deuterium Atoms5SynZeal [1]

Peptide Sequence Analysis and Composition

The peptide sequence of Leuprolide-d5 Acetate follows the established nonapeptide structure of leuprolide with the sequence Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, where Pyr represents L-pyroglutamyl and NHEt indicates the N-ethyl substitution at the carboxy terminus [14]. This synthetic analog contains a single D-amino acid residue at position 6 (D-leucyl), which distinguishes it from the endogenous decapeptide gonadotropin-releasing hormone and contributes to increased circulating half-life [11].

The amino acid composition has been verified through analytical procedures, with acceptance criteria established for each residue: serine (present), glutamic acid (0.85 to 1.1 moles), proline (0.85 to 1.1 moles), leucine (1.8 to 2.2 moles), tyrosine (0.85 to 1.1 moles), histidine (0.85 to 1.1 moles), arginine (0.85 to 1.1 moles), and tryptophan (present) [12]. The peptide contains multiple functional groups including aromatic residues (histidine, tryptophan, tyrosine), basic residues (histidine, arginine), and a hydroxyl-containing residue (serine) [12].

Table 2: Peptide Sequence Analysis and Composition

PositionAmino AcidThree-Letter CodeMolecular FormulaComments
1Pyroglutamic acid (pGlu)pGluC₅H₆N₂O₃Cyclized N-terminal
2Histidine (His)HisC₆H₉N₃O₂Basic residue
3Tryptophan (Trp)TrpC₁₁H₁₂N₂O₂Aromatic residue
4Serine (Ser)SerC₃H₇NO₃Hydroxyl side chain
5Tyrosine (Tyr)TyrC₉H₁₁NO₃Aromatic hydroxyl
6D-Leucine (D-Leu)D-LeuC₆H₁₃NO₂D-stereoisomer
7Leucine (Leu)LeuC₆H₁₃NO₂Branched aliphatic
8Arginine (Arg)ArgC₆H₁₄N₄O₂Basic, guanidino group
9Proline-NHEt (Pro-NHEt)Pro-NHEtC₇H₁₂N₂OC-terminal ethylamide

Location and Stability of Deuterium Incorporation

The deuterium incorporation in Leuprolide-d5 Acetate is specifically localized to the N-ethyl group attached to the carboxy-terminal proline residue [1]. This strategic placement results in the substitution pattern (S)-N-(Ethyl-d5), where all five hydrogen atoms of the ethyl group are replaced with deuterium atoms [1]. Mass spectrometric analysis reveals a highly controlled isotopic distribution with normalized intensity values showing d0 content at 0.64%, d1 content at 0.00%, d2 content at 0.00%, d3 content at 2.51%, and d4 content at 96.85% [16].

The isotopic purity exceeds 95%, with the primary isotopologue being the d4 species representing 96.85% of the total compound [16]. This deuterium incorporation pattern demonstrates exceptional stability under standard analytical conditions, with minimal back-exchange observed during liquid chromatography mass spectrometry analysis [20] [22]. The deuterium atoms at these positions are non-exchangeable under physiological conditions, ensuring the integrity of the isotopic label throughout analytical procedures [20] [22].

The stability of deuterium incorporation has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography coupled with mass spectrometry [16]. The deuterated compound maintains its isotopic composition during standard storage conditions and analytical manipulations, making it suitable for use as an internal standard in quantitative analytical methods [30] [31].

Table 3: Deuterium Incorporation and Stability Analysis

ParameterValue/DescriptionSource
Deuterium LocationN-Ethyl group on C-terminal prolineSynZeal [1]
Chemical Modification(S)-N-(Ethyl-d5) substitutionSynZeal [1]
Isotopic DistributionNormalized mass distributionLGC Certificate [16]
d0 Content0.64%LGC Certificate [16]
d1 Content0.00%LGC Certificate [16]
d2 Content0.00%LGC Certificate [16]
d3 Content2.51%LGC Certificate [16]
d4 Content96.85%LGC Certificate [16]
Primary Isotopologued4 (96.85%)LGC Certificate [16]
Incorporation Efficiency>95% overall purityLGC Certificate [16]

Physicochemical Properties and Solubility Profiles

Leuprolide-d5 Acetate exhibits characteristic physicochemical properties consistent with deuterated peptide compounds [16]. The compound appears as an off-white solid with limited solubility in common organic solvents [16]. Solubility studies demonstrate slight solubility in dimethyl sulfoxide and methanol, while maintaining stability in these solvent systems [16]. The compound exhibits a specific rotation of -39.8° when measured at a concentration of 0.1 in methanol, indicating the preservation of chiral integrity following deuterium incorporation [16].

High-performance liquid chromatography analysis reveals exceptional purity levels, with chromatographic purity determined to be 98.80% when monitored at 197 nanometers [16]. The compound demonstrates excellent thermal stability when stored at -20°C under an inert atmosphere, with recommended long-term storage conditions including protection from moisture and light exposure [16]. Short-term shipping at room temperature has been validated without significant degradation of the compound [16].

The isotopic purity consistently exceeds 95%, with analytical certificates reporting 98.7% isotopic purity for the deuterium-labeled species [16]. This high level of isotopic enrichment ensures reliable performance in analytical applications requiring precise isotopic distinction [30] [31]. The compound maintains chemical and isotopic integrity under standard analytical conditions, including exposure to acidic mobile phases commonly employed in reverse-phase liquid chromatography [20] [22].

Table 4: Physicochemical Properties and Solubility Profiles

PropertyValueReference
AppearanceOff-White SolidLGC Certificate [16]
Solubility (DMSO)Slightly solubleLGC Certificate [16]
Solubility (Methanol)Slightly solubleLGC Certificate [16]
Storage Temperature-20°C, Inert atmosphereLGC Certificate [16]
HPLC Purity98.80% (197 nm)LGC Certificate [16]
Isotopic Purity>95% (98.7%)LGC Certificate [16]
Specific Rotation-39.8° (c = 0.1, Methanol)LGC Certificate [16]
Shipping ConditionRoom TemperatureLGC Certificate [16]

Comparative Analysis with Structural Analogs

Comparative analysis reveals significant structural and functional relationships between Leuprolide-d5 Acetate and related gonadotropin-releasing hormone analogs [18] [19]. The parent compound, leuprolide acetate, possesses the molecular formula C₆₁H₈₈N₁₆O₁₄ with a molecular weight of 1269.5 grams per mole, representing a mass difference of approximately 5 Daltons compared to the deuterated analog [6] [18]. This mass differential corresponds precisely to the replacement of five hydrogen atoms with deuterium in the ethyl substituent [1] [16].

The deuterated analog Leuprolide-d10 trifluoroacetic acid salt presents an alternative isotopic labeling pattern with the molecular formula C₆₁H₇₅D₁₀F₃N₁₆O₁₄ and molecular weight of 1333.51 grams per mole [6]. This compound incorporates ten deuterium atoms at multiple sites throughout the molecular structure, contrasting with the site-specific labeling approach employed in Leuprolide-d5 Acetate [6]. The trifluoroacetic acid salt formulation also differs from the acetate salt form, potentially affecting solubility and analytical characteristics [6].

Structural comparison with native gonadotropin-releasing hormone reveals fundamental differences in peptide length and amino acid composition [19]. The endogenous hormone contains ten amino acid residues compared to the nine residues in leuprolide analogs, with the molecular formula C₅₅H₇₅N₁₇O₁₃ and molecular weight of 1182.3 grams per mole [19]. The incorporation of D-leucine at position 6 in leuprolide analogs represents a critical structural modification that enhances metabolic stability and extends biological half-life compared to the native peptide [11] [19].

Table 5: Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey ModificationsPrimary Use
Leuprolide-d5 AcetateC₅₉H₇₉D₅N₁₆O₁₂- C₂H₄O₂1274.48 g/mold5-Ethyl groupAnalytical standard
Leuprolide Acetate (unlabeled)C₆₁H₈₈N₁₆O₁₄1269.5 g/molNone (parent)Therapeutic agent
Leuprolide-d10 TFA SaltC₆₁H₇₅D₁₀F₃N₁₆O₁₄1333.51 g/mold10-Multiple sitesResearch standard
Native GnRHC₅₅H₇₅N₁₇O₁₃1182.3 g/molNative sequenceNatural hormone
Other GnRH AnalogsVariableVariableVarious substitutionsResearch/therapeutic

Dates

Last modified: 07-20-2023

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